N-(4-bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide
Description
N-(4-bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide (CAS: 860610-37-3) is a heterocyclic acetamide derivative characterized by a pyrrole core substituted with a 2-chloro-4-nitrophenyl group at the 1-position and an oxoacetamide chain linked to a 4-bromophenyl moiety. Its molecular formula is C₁₈H₁₁BrClN₃O₄, with a molecular weight of 457.67 g/mol. The compound’s structure (Fig. 1) includes electron-withdrawing groups (–Br, –Cl, –NO₂), which influence its electronic properties and biological interactions .
Key structural features:
- Pyrrole ring: Acts as a central scaffold, enabling π-π stacking interactions.
- 4-Bromophenylacetamide: Contributes to lipophilicity, aiding membrane penetration.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)pyrrol-2-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN3O4/c19-11-3-5-12(6-4-11)21-18(25)17(24)16-2-1-9-22(16)15-8-7-13(23(26)27)10-14(15)20/h1-10H,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFKNFLQKMGNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)C(=O)NC2=CC=C(C=C2)Br)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide is a synthetic compound with potential biological applications, particularly in the fields of antimicrobial and anticancer research. Its complex structure includes a bromophenyl moiety and a pyrrole ring, which may contribute to its biological activity.
- Molecular Formula : C18H11BrClN3O4
- Molecular Weight : 448.65464 g/mol
- CAS Number : [Not provided in the search results]
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic route usually includes the formation of the pyrrole ring and subsequent functionalization to introduce the chloro and nitro groups.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The evaluation was conducted using various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal species. The results indicated that certain derivatives showed promising activity against resistant strains.
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| d1 | Effective | Moderate |
| d2 | Highly Effective | Effective |
| d3 | Moderate | Low |
Note: "d1", "d2", and "d3" refer to specific derivatives synthesized from the parent compound, demonstrating varied efficacy in antimicrobial assays .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines, notably the MCF7 breast cancer cell line. The Sulforhodamine B (SRB) assay indicated that some derivatives exhibited significant cytotoxic effects.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| d6 | 5.0 | MCF7 |
| d7 | 3.5 | MCF7 |
The IC50 value represents the concentration required to inhibit cell growth by 50% .
The mechanism underlying the biological activity of this compound appears to involve interaction with cellular targets that are crucial for microbial survival and cancer cell proliferation. Molecular docking studies have suggested that these compounds bind effectively to specific receptors, inhibiting their function.
Case Studies
- Antimicrobial Resistance : A study highlighted the effectiveness of this compound derivatives against multi-drug resistant bacterial strains, showcasing their potential as alternatives in antibiotic therapy.
- Cancer Treatment : Another research effort focused on the anticancer properties of this compound, revealing its ability to induce apoptosis in cancer cells through various pathways, including oxidative stress induction and modulation of cell cycle progression.
Scientific Research Applications
Synthesis and Properties
The synthesis of N-(4-bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide involves multi-step reactions that include the formation of intermediates such as 4-(4-bromophenyl)thiazol-2-amine. The final compound has a molecular formula of C18H11BrClN3O4, indicating the presence of bromine, chlorine, and nitro groups which contribute to its biological activity .
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various pathogens. The presence of halogenated phenyl groups enhances its interaction with microbial targets, potentially leading to improved efficacy against drug-resistant strains. The compound's ability to inhibit bacterial growth has been documented, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. It exhibits cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest. The compound's structural features allow it to interact with cellular pathways critical for cancer cell survival, making it a promising lead for new chemotherapeutic agents .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an alternative treatment option for infections caused by resistant bacteria .
Case Study: Anticancer Activity
In vitro assays revealed that the compound induces apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Flow cytometry analysis confirmed that treatment with the compound resulted in increased sub-G1 phase populations, indicative of apoptotic cell death. Furthermore, Western blot analysis showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins in treated cells .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
- The pyrrole core in the target compound offers conformational flexibility compared to rigid pyridazinone or indole systems .
- Substituents like –NO₂ and –Cl enhance electrophilicity, while –OCH₃ or –F in analogs modulate solubility and target affinity .
Substituent Effects on Molecular Properties
- Electron-withdrawing groups (–NO₂, –Cl, –Br): Increase reactivity and binding to enzymes like FPR2 (formyl peptide receptor 2) or phosphodiesterase IV .
- Lipophilic substituents (e.g., octylsulfonamido) : Improve membrane permeability in analogs like 11a–11c (), but absent in the target compound .
Receptor Agonist Activity
- Target Compound: Not directly reported in evidence, but structural analogs (e.g., pyridazinones) show FPR1/FPR2 agonist activity with EC₅₀ values < 10 μM .
- N-(4-Bromophenyl)-pyridazinone derivatives: Activate calcium mobilization in human neutrophils (EC₅₀: 0.1–1 μM) .
Antimicrobial Activity
Key Findings :
- Halogenation (–Br, –Cl) and nitro groups correlate with improved antimicrobial efficacy .
- The target compound’s –NO₂ group may similarly enhance activity, though experimental data are lacking.
Crystallographic and Stability Data
- N-(4-Bromophenyl)acetamide analogs : Exhibit bond length variations (e.g., C1–C2: 1.501 Å vs. 1.53 Å in derivatives), affecting conformational stability .
- Title compound () : Three asymmetric molecules in the unit cell with dihedral angles (54.8°–77.5°) between aromatic rings, suggesting structural flexibility .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for N-(4-bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : A common approach involves coupling substituted arylacetic acids with amines or heterocyclic precursors using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane or similar solvents under controlled temperatures (e.g., 273 K). Triethylamine is often used to scavenge HCl byproducts. Yield optimization may involve adjusting stoichiometry, solvent polarity, or reaction time. For example, slow evaporation crystallization from methylene chloride has been effective in isolating pure crystals .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : To confirm substituent positions and purity (e.g., distinguishing pyrrole protons at δ 6.5–7.5 ppm).
- FT-IR : Identification of carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹, oxoacetamide at ~1750 cm⁻¹).
- HPLC-MS : For purity assessment and molecular ion verification.
- X-ray crystallography : Resolves conformational variations in solid-state structures, such as dihedral angles between aromatic rings (e.g., 54.8°–77.5° in related acetamides) .
Q. What are the key challenges in purifying this compound, and how can they be addressed?
- Methodological Answer : Challenges include:
- Low solubility : Use polar aprotic solvents (e.g., DMF) for recrystallization.
- Byproduct formation : Employ gradient elution in column chromatography (silica gel, hexane/EtOAc mixtures).
- Hygroscopicity : Store under inert atmosphere with molecular sieves. Evidence from similar bromophenyl acetamides suggests sequential washing with NaHCO₃ and brine improves purity .
Advanced Research Questions
Q. How do steric and electronic effects influence the conformational flexibility of This compound in solution versus solid state?
- Methodological Answer : X-ray diffraction of analogous compounds reveals three distinct conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrrole rings ranging from 54.8° to 77.5°. Solution-state NMR (e.g., NOESY) can detect dynamic interconversion, while DFT calculations (B3LYP/6-31G*) model electronic effects from electron-withdrawing groups (e.g., nitro) on rotational barriers .
Q. What computational strategies can predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer :
- Reaction path search : Use quantum chemical calculations (e.g., Gaussian 16) to map transition states for reactions at the oxoacetamide or pyrrole moieties.
- Solvent modeling : COSMO-RS simulations assess solvent effects on reaction kinetics.
- Frontier molecular orbital (FMO) analysis : Identify reactive sites via HOMO-LUMO gaps. For example, the nitro group’s electron-deficient nature may direct electrophilic attacks to the pyrrole ring .
Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer :
- Dose-response profiling : Use IC₅₀ assays across multiple cell lines to distinguish selective activity from general toxicity.
- Structural analogs : Compare with derivatives (e.g., replacing bromophenyl with chlorophenyl) to isolate pharmacophore contributions.
- Target validation : CRISPR knockouts or siRNA silencing in cellular models confirm specificity .
Data Contradiction Analysis
Q. Discrepancies in fluorescence intensity measurements: How to standardize experimental protocols?
- Methodological Answer : Variations arise from solvent polarity, excitation wavelength, and pH. Standardize using:
- Reference dyes (e.g., quinine sulfate for quantum yield calibration).
- Buffered solutions : Maintain pH 7.4 with phosphate buffer.
- Temperature control : Thermostatted cuvette holders minimize thermal quenching. Evidence from spectrofluorometric studies of similar amides shows λₑₓ = 290 nm and λₑₘ = 450 nm as optimal parameters .
Experimental Design
Q. Designing a study to evaluate the compound’s potential as a kinase inhibitor: What in vitro assays are most informative?
- Methodological Answer :
- Kinase profiling : Use radiometric (³²P-ATP) or fluorescence-based (ADP-Glo™) assays across a panel of kinases (e.g., EGFR, VEGFR).
- Cellular assays : Measure phosphorylation downstream via Western blot or ELISA.
- Co-crystallization : Resolve binding modes with target kinases (e.g., PDB deposition). Prior studies on related pyrrole acetamides highlight ATP-binding pocket interactions .
Advanced Methodological Tools
Q. How can machine learning enhance SAR (structure-activity relationship) studies for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
